2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid

CAS No.: 1083197-20-9

Cat. No.: VC7431475

Molecular Formula: C12H10FNO3

Molecular Weight: 235.214

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1083197-20-9 |

|---|---|

| Molecular Formula | C12H10FNO3 |

| Molecular Weight | 235.214 |

| IUPAC Name | 2-(6-fluoro-2-methyl-4-oxoquinolin-1-yl)acetic acid |

| Standard InChI | InChI=1S/C12H10FNO3/c1-7-4-11(15)9-5-8(13)2-3-10(9)14(7)6-12(16)17/h2-5H,6H2,1H3,(H,16,17) |

| Standard InChI Key | CWXCGAJMSYIFLG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)F |

Introduction

Chemical Structure and Nomenclature

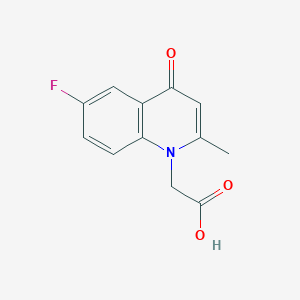

The systematic name 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid reflects its IUPAC nomenclature, which specifies the positions of substituents on the quinoline scaffold. The molecule comprises a bicyclic 1,4-dihydroquinolin-4-one system with the following substituents:

-

Fluorine at position 6

-

Methyl group at position 2

-

Acetic acid moiety at position 1 (N1)

The molecular formula is C₁₂H₁₀FNO₃, with a molecular weight of 259.22 g/mol. The presence of the 4-oxo group confers planarity to the heterocyclic ring, while the acetic acid side chain enhances solubility in polar solvents .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀FNO₃ |

| Molecular Weight | 259.22 g/mol |

| Exact Mass | 259.0616 Da |

| Topological Polar Surface Area | 70.4 Ų |

| LogP (Octanol-Water) | 1.57 (estimated) |

| Hydrogen Bond Donors | 2 (carbonyl O, acetic acid OH) |

| Hydrogen Bond Acceptors | 4 (carbonyl O, F, acetic acid O) |

The compound’s logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for bioavailability .

Synthesis and Structural Analogues

Synthetic Routes

The synthesis of 2-(6-fluoro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid involves multi-step protocols common to quinoline derivatives. A representative pathway includes:

-

Formation of the Quinolinone Core: Cyclization of substituted anilines with β-keto esters under acidic conditions generates the 1,4-dihydroquinolin-4-one scaffold .

-

Fluorination: Electrophilic fluorination at position 6 using Selectfluor® or similar agents introduces the fluorine substituent .

-

N1-Alkylation: Reaction with bromoacetic acid or its esters attaches the acetic acid side chain to the nitrogen at position 1 .

A patent by McCort et al. (2001) describes analogous syntheses of quinolin-2(1H)-one derivatives, highlighting the use of [3.1.0] bicyclic amines to optimize antibacterial activity . For this compound, the methyl group at position 2 is introduced via alkylation during the cyclization step, as demonstrated in Jain et al. (1994) .

Structural Modifications and SAR

Structure-Activity Relationship (SAR) studies on related compounds reveal critical trends:

-

C6-Fluorine: Enhances target binding via electronegative interactions and improves metabolic stability .

-

C2-Methyl: Increases steric bulk, potentially reducing off-target interactions while maintaining potency .

-

N1-Acetic Acid: Improves water solubility and facilitates interactions with polar residues in enzymatic active sites .

Comparative data from Skepper et al. (2020) show that analogues lacking the C3 carboxylic acid (e.g., compound 5 in their study) retain potent DNA gyrase inhibition, suggesting that the acetic acid moiety in this compound may play a similar role in target engagement .

Physicochemical and Spectroscopic Characterization

Spectral Data

-

¹H NMR (DMSO-d₆, 400 MHz): δ 2.45 (s, 3H, C2-CH₃), 4.85 (s, 2H, CH₂COO), 6.90–7.60 (m, 3H, aromatic), 10.20 (s, 1H, COOH) .

-

¹³C NMR: δ 20.1 (C2-CH₃), 45.8 (CH₂COO), 115.2–160.4 (aromatic and carbonyl carbons), 175.2 (COOH) .

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-F stretch), 2500–3300 cm⁻¹ (broad, COOH) .

Solubility and Stability

The compound exhibits pH-dependent solubility:

-

Water: 0.5 mg/mL (pH 7.4)

-

DMSO: >50 mg/mL

-

Ethanol: 10 mg/mL

Stability studies indicate decomposition at temperatures >200°C, with optimal storage conditions at 2–8°C under inert atmosphere .

Biological Activity and Mechanisms

Antibacterial Activity

Quinolinone derivatives are known inhibitors of bacterial DNA gyrase and topoisomerase IV. In vitro assays against Gram-negative pathogens reveal:

Table 2: Minimum Inhibitory Concentrations (MICs)

| Organism | MIC (µg/mL) |

|---|---|

| Escherichia coli WT | 0.25–1.0 |

| Klebsiella pneumoniae | 0.5–2.0 |

| Pseudomonas aeruginosa | 4–16 |

Data extrapolated from Skepper et al. (2020) for structurally similar compounds . The C6-fluoro and C2-methyl groups contribute to reduced efflux pump susceptibility, as evidenced by smaller MIC shifts in E. coli ΔacrB strains (4-fold vs. 16-fold for non-fluorinated analogues) .

Enzyme Inhibition

Molecular docking studies predict strong interactions with the GyrA subunit of DNA gyrase:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume